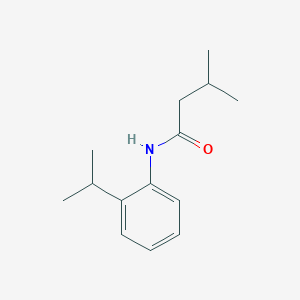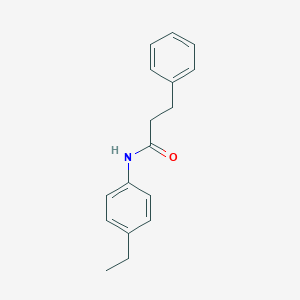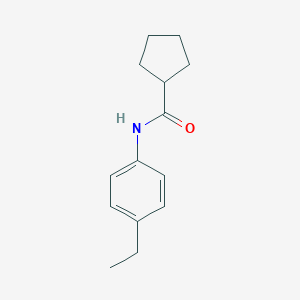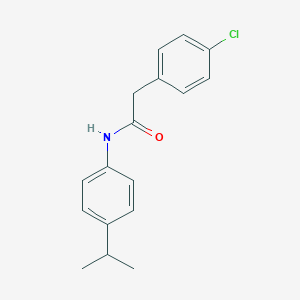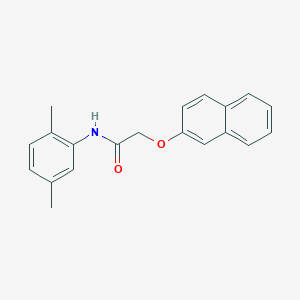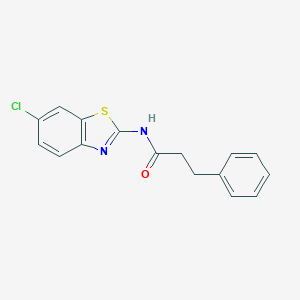
N-(3,5-dimethylphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)cyclopropanecarboxamide, also known as DMC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMC is a cyclopropane derivative that has shown promise as a tool for studying the mechanism of action of certain biological processes and as a potential therapeutic agent. In
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)cyclopropanecarboxamide is not fully understood, but it is thought to act as a modulator of certain biological processes. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been shown to bind to the CB1 and CB2 receptors of the endocannabinoid system, which are involved in the regulation of pain, inflammation, and other physiological processes. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and glutamate, which are involved in the modulation of synaptic transmission.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of pain and inflammation, the regulation of synaptic transmission, and the modulation of certain neurotransmitters. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has also been shown to have potential therapeutic applications in the treatment of certain diseases, such as cancer and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,5-dimethylphenyl)cyclopropanecarboxamide in lab experiments is its potential as a tool for investigating the mechanism of action of certain biological processes. N-(3,5-dimethylphenyl)cyclopropanecarboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one limitation of using N-(3,5-dimethylphenyl)cyclopropanecarboxamide in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of N-(3,5-dimethylphenyl)cyclopropanecarboxamide in scientific research. One potential application is the development of N-(3,5-dimethylphenyl)cyclopropanecarboxamide-based therapies for the treatment of certain diseases, such as cancer and neurological disorders. Another potential direction is the investigation of the mechanism of action of N-(3,5-dimethylphenyl)cyclopropanecarboxamide and its potential as a tool for studying the endocannabinoid system and other biological processes. Additionally, the synthesis of N-(3,5-dimethylphenyl)cyclopropanecarboxamide derivatives with improved properties, such as increased potency and reduced toxicity, could be a promising avenue for future research.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)cyclopropanecarboxamide is a compound that has shown promise as a tool for investigating the mechanism of action of certain biological processes and as a potential therapeutic agent. The synthesis method of N-(3,5-dimethylphenyl)cyclopropanecarboxamide involves the reaction of 3,5-dimethylphenylmagnesium bromide with cyclopropanecarboxylic acid chloride. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of pain and inflammation, the regulation of synaptic transmission, and the modulation of certain neurotransmitters. While there are limitations to the use of N-(3,5-dimethylphenyl)cyclopropanecarboxamide in lab experiments, its potential applications in scientific research make it an important compound to study.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)cyclopropanecarboxamide involves the reaction of 3,5-dimethylphenylmagnesium bromide with cyclopropanecarboxylic acid chloride. The resulting product is purified through recrystallization to obtain pure N-(3,5-dimethylphenyl)cyclopropanecarboxamide. The yield of this synthesis method is typically in the range of 50-60%.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been used in various scientific studies as a tool for investigating the mechanism of action of certain biological processes. For example, N-(3,5-dimethylphenyl)cyclopropanecarboxamide has been used to study the role of the endocannabinoid system in the regulation of pain and inflammation. N-(3,5-dimethylphenyl)cyclopropanecarboxamide has also been used to investigate the effects of certain neurotransmitters on the modulation of synaptic transmission.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H15NO/c1-8-5-9(2)7-11(6-8)13-12(14)10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
ADMVFOFWGWYRRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CC2)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)C2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



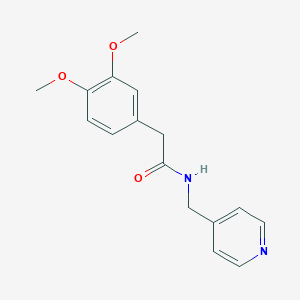
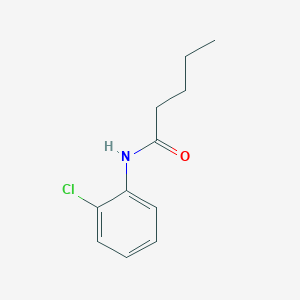
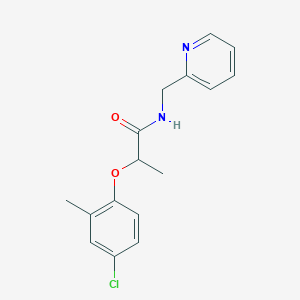

![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)
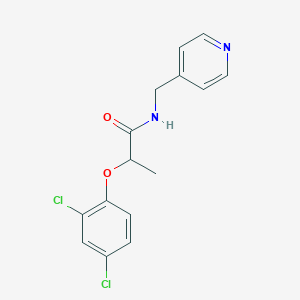
![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)
